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Application Notes
Introduction to CHAC1

CHAC1 (ChaC Glutathione-Specific Gamma-Glutamylcyclotransferase 1) is a key enzyme

involved in the cellular stress response.[1][2] As a γ-glutamyl cyclotransferase, its primary

function is to degrade glutathione (GSH), the most abundant intracellular antioxidant.[1][3][4]

This degradation leads to a depletion of GSH, which in turn increases cellular levels of reactive

oxygen species (ROS), promoting oxidative stress and influencing cell death pathways.[5]

CHAC1 Signaling and Regulation

CHAC1 expression is tightly regulated and is significantly induced under conditions of cellular

stress, particularly Endoplasmic Reticulum (ER) stress. It is a downstream component of the

Unfolded Protein Response (UPR), a signaling network activated by the accumulation of

unfolded or misfolded proteins in the ER.[1][6] Specifically, CHAC1 is upregulated via the

PERK-eIF2α-ATF4 signaling axis of the UPR.[1][2][6] The transcription factor ATF4 directly

binds to the CHAC1 promoter to initiate its transcription.[1][3] This pathway positions CHAC1

as a critical effector of stress-induced cellular responses.
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Recent studies have elucidated the role of CHAC1 in thyroid carcinoma, where its expression is

often decreased compared to normal tissue.[7] Lentiviral-mediated overexpression of CHAC1

in thyroid carcinoma cell lines has been shown to suppress cell viability and promote a form of

programmed cell death called ferroptosis.[7][8] Ferroptosis is an iron-dependent process

characterized by the accumulation of lipid peroxides.[1][7] By degrading GSH, CHAC1

compromises the function of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes

lipid peroxides, thereby sensitizing cancer cells to ferroptosis.[4][7] Furthermore, CHAC1

overexpression enhances the sensitivity of thyroid carcinoma cells to radiation therapy,

suggesting it as a potential therapeutic target to overcome treatment resistance.[7][8]
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Caption: CHAC1 activation downstream of the UPR leads to GSH degradation and ferroptosis.
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Experimental Data Summary
The following tables summarize quantitative data from studies overexpressing CHAC1 in

human thyroid carcinoma cell lines.

Table 1: Effect of CHAC1 Overexpression on Thyroid Carcinoma Cell Viability

Cell Line Manipulation Outcome Method Reference

BCPAP

Lentiviral

Overexpression

of CHAC1

Suppressed cell

viability
CCK-8 Assay [7]

K1

Lentiviral

Knockdown of

CHAC1

Induced cell

viability
CCK-8 Assay [7]

Table 2: Effect of CHAC1 Modulation on Ferroptosis Markers in Thyroid Carcinoma Cells

Cell Line
Manipulatio
n

Marker Outcome Method Reference

BCPAP

Lentiviral

Overexpressi

on of CHAC1

Lipid ROS Increased
Flow

Cytometry
[7]

BCPAP

Lentiviral

Overexpressi

on of CHAC1

PTGS2

Expression
Increased Western Blot [7]

K1

Lentiviral

Knockdown

of CHAC1

Lipid ROS Reduced
Flow

Cytometry
[7]

K1

Lentiviral

Knockdown

of CHAC1

GPX4

Expression
Enhanced Western Blot [7]
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Experimental Protocols
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Caption: Workflow for lentiviral overexpression of CHAC1 and subsequent functional analysis.

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a 2nd

generation packaging system.[9][10]

Materials:

HEK293T cells (low passage, <15)

DMEM with 10% FBS (antibiotic-free for transfection)

Lentiviral transfer plasmid encoding human CHAC1

2nd generation packaging plasmid (e.g., psPAX2)

Envelope plasmid (e.g., pMD2.G)

Transfection reagent (e.g., PEI, Lipofectamine)

Opti-MEM or serum-free medium

10 cm tissue culture plates

0.45 µm PES filters
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Procedure:

Day 0: Seed HEK293T Cells: Plate 3.8–4.0 x 10⁶ HEK293T cells per 10 cm plate in 10 mL of

DMEM + 10% FBS without antibiotics.[9][11] Ensure cells are evenly distributed and

incubate overnight (37°C, 5% CO₂). Cells should be 70-80% confluent at the time of

transfection.

Day 1: Transfection:

In a sterile tube, prepare the plasmid DNA mixture. For a 10 cm plate, a common ratio is 4

µg of CHAC1 transfer plasmid, 3 µg of psPAX2, and 1 µg of pMD2.G.

Dilute the DNA mixture in 500 µL of Opti-MEM.

In a separate tube, dilute the transfection reagent according to the manufacturer's

instructions in 500 µL of Opti-MEM.

Combine the DNA and transfection reagent solutions, mix gently, and incubate at room

temperature for 20-30 minutes.

Add the 1 mL transfection complex dropwise to the HEK293T cells. Swirl the plate gently

to distribute.

Incubate at 37°C, 5% CO₂.

Day 2: Change Medium: Approximately 16-24 hours post-transfection, carefully aspirate the

medium and replace it with 10 mL of fresh, complete DMEM (with 10% FBS and antibiotics).

Day 3 & 4: Harvest Virus:

48h Harvest: At 48 hours post-transfection, collect the supernatant containing viral

particles into a sterile polypropylene tube.[12]

Add 10 mL of fresh complete medium to the cells.

72h Harvest: At 72 hours post-transfection, collect the supernatant again. This can be

pooled with the 48h harvest.
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Process and Store Virus:

Centrifuge the collected supernatant at 2,000 x g for 5-10 minutes to pellet cell debris.

Filter the supernatant through a 0.45 µm PES filter to remove any remaining cells.[9]

Aliquot the viral supernatant into cryovials. Store at 4°C for short-term use (up to 1 week)

or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Transduction of Thyroid Carcinoma Cells

Materials:

Thyroid carcinoma cells (e.g., BCPAP, K1)

Complete growth medium

Lentiviral supernatant (from Protocol 1)

Polybrene (hexadimethrine bromide)

6-well or 12-well plates

Procedure:

Day 1: Seed Cells: Plate thyroid carcinoma cells in a 6-well plate such that they will be 30-

50% confluent on the day of transduction.[13]

Day 2: Transduction:

Thaw the lentiviral aliquot.

Prepare dilutions of the virus in complete medium if titering is required.

Remove the culture medium from the cells.

Add the desired volume of viral supernatant to the cells. Add fresh medium to ensure cells

are covered.
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Add Polybrene to a final concentration of 4-8 µg/mL. This enhances transduction

efficiency. Swirl to mix.

Incubate overnight (37°C, 5% CO₂).

Day 3: Change Medium: Remove the virus-containing medium and replace it with 2 mL of

fresh complete medium.

Day 4 onwards: Analysis and Selection:

Allow cells to grow for 48-72 hours post-transduction before analysis.

Successful transduction can be verified by assessing CHAC1 mRNA and protein levels

(Protocol 3).

If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the

appropriate antibiotic to the medium to select for stably transduced cells.

Protocol 3: Verification of CHAC1 Overexpression

A. Real-Time Quantitative PCR (RT-qPCR)

RNA Extraction: 72 hours post-transduction, harvest control and CHAC1-overexpressing

cells and extract total RNA using a commercial kit (e.g., TRIzol).

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

qPCR: Perform qPCR using SYBR Green master mix and primers specific for human

CHAC1 and a housekeeping gene (e.g., GAPDH, ACTB). The relative expression of CHAC1

is calculated using the 2-ΔΔCt method.

B. Western Blot

Protein Lysis: 72 hours post-transduction, lyse control and CHAC1-overexpressing cells in

RIPA buffer containing protease inhibitors.

Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel,

run the gel, and transfer the proteins to a PVDF membrane.

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a

primary antibody against CHAC1 overnight at 4°C.

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using an ECL substrate. Use an antibody against a loading control (e.g., β-

actin or GAPDH) to ensure equal loading.

Protocol 4: Downstream Functional Assays

4.1 Cell Viability Assay (MTT/CCK-8) This assay measures the metabolic activity of cells, which

correlates with cell viability.[14]

Seed control and CHAC1-overexpressing cells (5,000-10,000 cells/well) in a 96-well plate

and incubate for the desired time (e.g., 24, 48, 72 hours).

Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well.

Incubate for 2-4 hours at 37°C.

If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and shake for

15 minutes to dissolve the formazan crystals.[14]

Read the absorbance on a microplate reader (e.g., at 570 nm for MTT or 450 nm for CCK-8).

4.2 Apoptosis Assay (Annexin V Staining) This flow cytometry-based assay detects the

externalization of phosphatidylserine, an early marker of apoptosis.[15]

Harvest 1-5 x 10⁵ control and CHAC1-overexpressing cells by centrifugation.

Wash the cells once with cold PBS.

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
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Incubate for 15-20 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells immediately by flow cytometry. (Annexin V+/PI- cells are early apoptotic;

Annexin V+/PI+ cells are late apoptotic/necrotic).

4.3 Cell Migration Assay (Wound Healing/Scratch Assay) This assay measures the rate of

collective cell migration into a created gap.

Seed control and CHAC1-overexpressing cells in a 6-well plate and grow them to >90%

confluency.

Create a linear scratch (a "wound") in the cell monolayer using a sterile 200 µL pipette tip.

Gently wash the wells with PBS to remove detached cells.

Replace with fresh serum-free or low-serum medium.

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours)

using a microscope.

Measure the width or area of the gap at each time point using software like ImageJ to

quantify the rate of wound closure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human
diseases and cancers [frontiersin.org]

2. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and
cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1577518?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1458716/full
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2024.1458716/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11554486/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11554486/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and
cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response,
Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]

7. CHAC1 promotes cell ferroptosis and enhances radiation sensitivity in thyroid carcinoma -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. addgene.org [addgene.org]

10. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]

11. manuals.cellecta.com [manuals.cellecta.com]

12. A Guide to Lentivirus Production (Protocol, Tips, & more!) | abm Inc. [info.abmgood.com]

13. rgbiotech.com [rgbiotech.com]

14. MTT assay protocol | Abcam [abcam.com]

15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Lentiviral
Overexpression of CHAC1 in Thyroid Carcinoma Cells]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1577518#lentiviral-overexpression-of-
chac1-in-thyroid-carcinoma-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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